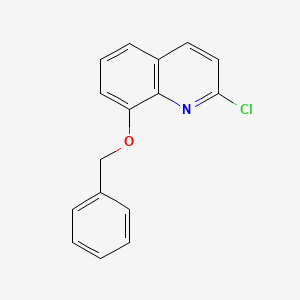

8-(Benzyloxy)-2-chloroquinoline

Vue d'ensemble

Description

8-(Benzyloxy)-2-chloroquinoline (8-Bz-2-Cl-Q) is an organic compound belonging to the class of quinolines. It is an aromatic heterocyclic compound with a molecular formula of C13H10ClNO. 8-Bz-2-Cl-Q is a colorless or white solid that is insoluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 8-Bz-2-Cl-Q is used in a variety of scientific research applications, such as drug discovery, synthetic organic chemistry, and biochemistry.

Applications De Recherche Scientifique

- Scientific Field : Medicinal Chemistry

- Summary of Application : 8-benzyloxy-substituted quinoline ethers, including 8-(Benzyloxy)-2-chloroquinoline, have been synthesized and screened for their preliminary antimicrobial activities against various bacteria and fungi .

- Methods of Application : The compounds were synthesized using a simple nucleophilic substitution reaction . They were then screened in vitro for their antimicrobial activities against two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), two Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis), and a fungal species (Aspergillus niger) .

- Results or Outcomes : Among all synthesized compounds, one showed a significant growth inhibitory activity with MIC value 3.125 μg/mL, which was comparable to 8-hydroxyquinoline (2.5 μg/mL) and terbinafine (1.25 μg/mL) against A. niger .

- Scientific Field : Pharmaceutical and Medicinal Chemistry

- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of novel chalcones derivatives .

- Methods of Application : The chalcones derivatives were synthesized by coupling 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds with aromatic substituted aldehyde .

- Results or Outcomes : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra, and were screened for antimicrobial activity .

- Scientific Field : Material Science

- Summary of Application : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .

- Methods of Application : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, were prepared and investigated in detail .

- Results or Outcomes : The study provided insights into the effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials .

Antimicrobial Activities

Synthesis of Chalcones Derivatives

Development of Liquid Crystalline Materials

- Scientific Field : Organic & Biomolecular Chemistry

- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the development of fluorescent pH-probes .

- Methods of Application : Three 5,7-π-extended 8-benzyloxyquinolines, namely 5,7-diphenyl-, 5,7-bis (biphenyl-4-yl)- and 5,7-bis (4-dibenzothiophenyl)-8-benzyloxyquinoline were prepared and investigated as fluorescent pH-probes in nonaqueous solution .

- Results or Outcomes : The diphenyl- and the bis (biphenyl)-derivative especially show promising photoluminescence quantum yields both in the parent and the protonated state making them candidates for the active component in pH sensing applications .

- Scientific Field : Organic Chemistry

- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of benzyl ethers and esters .

- Methods of Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Results or Outcomes : This method provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyquinoline delivers the active reagent in situ .

Fluorescent pH-Probes

Synthesis of Benzyl Ethers and Esters

- Scientific Field : Plant and Cell Physiology

- Summary of Application : Benzylisoquinoline alkaloids (BIAs) are a structurally diverse group of plant specialized metabolites with a long history of investigation. Although the ecophysiological functions of most BIAs are unknown, the medicinal properties of many compounds have been exploited for centuries .

- Methods of Application : The study of BIA metabolism involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications .

- Results or Outcomes : The growing repository of BIA biosynthetic genes is providing the parts required to apply emerging synthetic biology platforms to the development of production systems in microbes as an alternative to plants as a commercial source of valuable BIAs .

- Scientific Field : Organic Chemistry

- Summary of Application : 8-(Benzyloxy)-2-chloroquinoline has been used in the synthesis of Tubuvaline and O‑Benzyltubulysin V Benzyl Ester .

- Methods of Application : The synthesis was achieved through diastereocontrol in radical addition to β‑benzyloxy hydrazones .

- Results or Outcomes : The revised approach to Tubuvaline and synthesis of O‑Benzyltubulysin V Benzyl Ester was successful .

Benzylisoquinoline Alkaloid Metabolism

Synthesis of Tubuvaline and O‑Benzyltubulysin V Benzyl Ester

Propriétés

IUPAC Name |

2-chloro-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHWTGNWJVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621926 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)-2-chloroquinoline | |

CAS RN |

343788-51-2 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

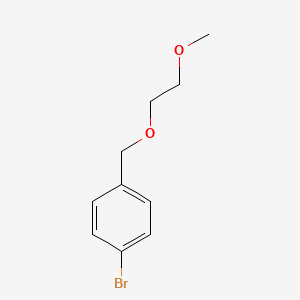

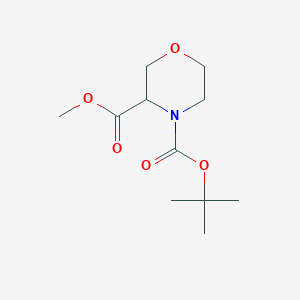

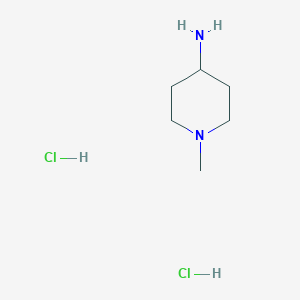

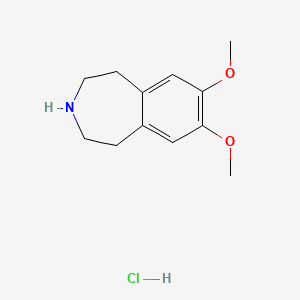

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)